molecular formula C9H19N3O2 B14557850 N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide CAS No. 62146-07-0

N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide

Cat. No.: B14557850
CAS No.: 62146-07-0
M. Wt: 201.27 g/mol
InChI Key: RPCYISDAYLQIOX-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications . This compound is characterized by the presence of an ethyl group, a piperidine ring, and a nitramide functional group, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

62146-07-0

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N-ethyl-N-(2-piperidin-1-ylethyl)nitramide

InChI

InChI=1S/C9H19N3O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-9H2,1H3

InChI Key

RPCYISDAYLQIOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide typically involves the reaction of piperidine with ethylamine and nitramide under controlled conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with ethylamine in the presence of a suitable base to form the intermediate N-ethylpiperidine. This intermediate is then reacted with nitramide to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitramide group allows for diverse chemical transformations, while the piperidine ring provides structural stability and biological relevance .

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